molecular formula C18H21NO4 B1684089 (z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline CAS No. 162705-07-9

(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline

Cat. No.: B1684089
CAS No.: 162705-07-9
M. Wt: 315.4 g/mol
InChI Key: QSAMWSFELUCKOA-WAYWQWQTSA-N
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Description

This pathway is involved in cell growth, proliferation, and survival, making AVE-8063 a potential anticancer agent . It is an antimitotic agent or microtubule inhibitor, which means it can disrupt the formation of microtubules, essential components of the cell’s cytoskeleton .

Scientific Research Applications

AVE-8063 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of microtubule inhibitors and antimitotic agents.

    Biology: AVE-8063 is employed in cell biology research to study cell division and cytoskeletal dynamics.

    Medicine: The compound is being investigated for its potential anticancer properties, particularly in the treatment of solid tumors such as breast and ovarian cancer

    Industry: AVE-8063 is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Safety and Hazards

The safety data sheet for 3,4,5-Trimethoxyaniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

AVE-8063 exerts its effects by inhibiting the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth, proliferation, and survival. By disrupting this pathway, AVE-8063 can inhibit the growth and survival of cancer cells. The compound also binds to the colchicine-binding site of tubulin, preventing the polymerization of microtubules and thereby disrupting cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

AVE-8063 can be synthesized starting from 4-methoxyphenylacetic acid. The synthetic route involves several key steps:

    Bromination: 4-methoxyphenylacetic acid is brominated to form (E)-2-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) acrylic acid.

    Perkin Condensation: This intermediate undergoes Perkin condensation to form (E)-2-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid.

    Amination: The bromine atom is substituted with an amino group to form (E)-2-(3-amino-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylic acid.

    Decarboxylation: The final step involves decarboxylation in a Cu/1,10-Phen/PEG-400 system under microwave conditions for 6 minutes to yield AVE-8063.

Industrial Production Methods

The industrial production of AVE-8063 follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

AVE-8063 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in AVE-8063.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: Another potent microtubule inhibitor with similar antimitotic properties.

    3-Aminobenzophenones: These compounds also inhibit tubulin polymerization and have cytotoxic effects.

Uniqueness of AVE-8063

AVE-8063 is unique due to its specific molecular structure, which allows it to effectively inhibit the phosphatidylinositol 3-kinase pathway and bind to the colchicine-binding site of tubulin. This dual mechanism of action makes it a promising candidate for anticancer therapy .

Properties

IUPAC Name

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11H,19H2,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAMWSFELUCKOA-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162705-07-9
Record name AC-7739 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162705079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC-7739 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41106YR00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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